Methyl 2-cyano-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H4F3NO2. It is a liquid at room temperature and is known for its high reactivity due to the presence of both a cyano group and trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3,3,3-trifluoropropanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acrylate with trifluoroacetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide and potassium cyanide.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products vary depending on the nucleophile used.
Hydrolysis: Methyl 3,3,3-trifluoropropanoic acid.
Reduction: Methyl 3,3,3-trifluoropropylamine.
Scientific Research Applications
Methyl 2-cyano-3,3,3-trifluoropropanoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3,3,3-trifluoropropanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group and trifluoromethyl group enhance its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar structure but lacks the cyano group.
Ethyl 2-cyano-3,3,3-trifluoropropanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-cyano-2,2-difluoroacetate: Similar structure but with two fluorine atoms instead of three.
Uniqueness
Methyl 2-cyano-3,3,3-trifluoropropanoate is unique due to the combination of the cyano group and trifluoromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
methyl 2-cyano-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c1-11-4(10)3(2-9)5(6,7)8/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWOJBOMKIDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97821-47-1 |
Source
|
Record name | methyl 2-cyano-3,3,3-trifluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.